molecular formula C15H13ClN2O4 B3461428 N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide

N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B3461428
M. Wt: 320.73 g/mol
InChI Key: OVJYPNTXYSRXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position of the phenyl ring.

    Amidation: The final step involves the reaction of the chlorinated nitrobenzamide with 2-chloroaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(2-chlorophenyl)-4-ethoxy-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-chlorophenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.

Industry: In the materials science field, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group suggests potential interactions with redox-active sites, while the chloro and ethoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-chlorophenyl)-4-ethoxy-3-aminobenzamide: The nitro group is reduced to an amino group.

    N-(2-chlorophenyl)-4-ethoxy-3-carboxybenzamide: The ethoxy group is oxidized to a carboxylic acid.

Uniqueness: N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-8-7-10(9-13(14)18(20)21)15(19)17-12-6-4-3-5-11(12)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJYPNTXYSRXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Reactant of Route 5
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-4-ethoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.